Methyl 3-bromonaphthalene-1-carboxylate
Description
Significance of Naphthalene (B1677914) Scaffolds in Synthetic Organic Chemistry
The naphthalene scaffold, a bicyclic aromatic hydrocarbon (C₁₀H₈), is a cornerstone in the design and synthesis of complex organic molecules. Its rigid, planar structure and electron-rich nature make it an ideal building block for a wide array of applications. In medicinal chemistry, naphthalene derivatives are integral to the development of pharmaceuticals with diverse therapeutic effects, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.govresearchgate.netijpsjournal.com The FDA has approved numerous naphthalene-based drugs, such as naproxen, propranolol, and duloxetine, highlighting the scaffold's importance in drug discovery. nih.gov Beyond pharmaceuticals, naphthalene derivatives are crucial in the creation of dyes, plastics, and advanced materials. ontosight.ainumberanalytics.com The ability to functionalize the naphthalene core at various positions allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making it a versatile platform for innovation. researchgate.netnih.gov
Role of Halogenation in Modifying Naphthalene Reactivity and Selectivity
Halogenation, an electrophilic substitution reaction, is a fundamental process for modifying the chemical behavior of naphthalene. numberanalytics.com Introducing a halogen atom, such as bromine, onto the naphthalene ring significantly alters its electronic properties and provides a reactive handle for subsequent transformations. The bromine atom in a compound like Methyl 3-bromonaphthalene-1-carboxylate serves as a versatile functional group. It is particularly valued for its ability to participate in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) and nucleophilic substitutions, which are critical for constructing complex carbon-carbon and carbon-heteroatom bonds. chemimpex.comcymitquimica.com The position of the halogen is crucial, as it directs the regioselectivity of further reactions, allowing for controlled and predictable synthesis of polysubstituted naphthalene derivatives. libretexts.orgresearchgate.net This strategic placement of halogens is a key tool for chemists to navigate the synthesis of intricate molecular architectures.
Esterification of Naphthalene Carboxylic Acids: Synthetic Utility and Functional Implications
The conversion of naphthalene carboxylic acids to their ester derivatives is a common and synthetically useful transformation. Esterification, typically achieved by reacting the carboxylic acid with an alcohol, serves several important functions. The resulting ester, such as the methyl ester in this compound, often exhibits enhanced solubility in organic solvents compared to the parent carboxylic acid, which facilitates its use in a wider range of reaction conditions. chemimpex.com Furthermore, the ester group can act as a protecting group for the carboxylic acid functionality or as a precursor that can be hydrolyzed or converted into other functional groups like amides or alcohols. This functional versatility makes naphthalene esters, including alpha-naphthol esters and various naphthalenedicarboxylate esters, valuable intermediates in the synthesis of polymers, dyes, and pharmaceuticals. chemimpex.comgoogle.comresearchgate.net
Contextualizing this compound within Naphthalene Derivative Chemistry
This compound emerges as a highly functionalized and versatile building block within the broader family of naphthalene derivatives. chemimpex.com This compound integrates the key features discussed previously: the robust naphthalene core, a strategically placed bromine atom, and a synthetically useful methyl ester group. This unique combination of functionalities makes it a valuable intermediate in the synthesis of a variety of target molecules. It is utilized in the development of pharmaceuticals, agrochemicals, and fluorescent dyes. chemimpex.com In the field of material science, it contributes to the production of organic semiconductors for electronics and polymeric materials with enhanced thermal and mechanical properties. chemimpex.com The presence of both the bromo group and the methyl ester allows for a diverse range of chemical manipulations, positioning it as a key reagent for chemists aiming to create novel and complex organic compounds. chemimpex.com
Research Objectives and Scope of Investigation
The objective of this article is to provide a focused and detailed examination of this compound. The scope is strictly limited to the chemical properties and synthetic relevance of this specific compound. By synthesizing information from scientific literature and chemical databases, this investigation will present its known properties and highlight its role as a precursor and intermediate in various fields of chemical research. The following tables provide a summary of the compound's key characteristics and its documented applications, forming a foundation for understanding its significance in modern organic synthesis.
Detailed Research Findings
The utility of this compound in scientific research is predicated on its specific chemical and physical properties, which are well-documented in chemical literature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16650-63-8 | chemimpex.comnih.govscbt.com |
| Molecular Formula | C₁₂H₉BrO₂ | chemimpex.comnih.govscbt.com |
| Molecular Weight | 265.11 g/mol | chemimpex.com |
| IUPAC Name | This compound | nih.gov |
| Synonyms | Methyl 3-bromo-1-naphthoate | nih.govchemicalbook.com |
| Appearance | White to off-white crystalline powder | chemimpex.com |
| Purity | ≥ 96% (HPLC) | chemimpex.com |
| Storage | Store at 0-8 °C | chemimpex.com |
Table 2: Applications of this compound in Chemical Synthesis
| Field of Application | Specific Use | Reference(s) |
| Pharmaceutical Synthesis | Serves as a key intermediate in the synthesis of biologically active molecules and new pharmaceutical agents. | chemimpex.com |
| Agrochemicals | Used as a building block in the development of novel and environmentally friendly pesticides. | chemimpex.com |
| Material Science | Employed in the creation of polymeric materials with specific properties like improved thermal stability. | chemimpex.com |
| Organic Electronics | Utilized in the production of organic semiconductors for applications in flexible electronics and OLEDs. | chemimpex.com |
| Dye Synthesis | Acts as an intermediate in the creation of fluorescent dyes, particularly for biological imaging. | chemimpex.com |
| Organic Synthesis | Functions as a versatile reagent for cross-coupling and nucleophilic substitution reactions to form complex compounds. | chemimpex.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromonaphthalene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-15-12(14)11-7-9(13)6-8-4-2-3-5-10(8)11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIYNFZNNISXSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462016 | |
| Record name | Methyl 3-bromonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16650-63-8 | |
| Record name | Methyl 3-bromonaphthalene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30462016 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 3 Bromonaphthalene 1 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. Through one-dimensional (¹H, ¹³C) and two-dimensional experiments, a complete structural assignment of Methyl 3-bromonaphthalene-1-carboxylate can be achieved.
The ¹H NMR spectrum provides detailed information about the number, environment, and connectivity of protons in the molecule. The spectrum of this compound is characterized by signals in the aromatic region (typically δ 7.5-8.5 ppm) and a singlet in the aliphatic region corresponding to the methyl ester protons. organicchemistrydata.org
The six protons on the naphthalene (B1677914) ring system exhibit complex splitting patterns due to spin-spin coupling with neighboring protons. Protons that are ortho to each other typically show larger coupling constants (³JHH ≈ 7-9 Hz) compared to meta (⁴JHH ≈ 1-3 Hz) or para couplings. organicchemistrydata.org The chemical shifts are influenced by the electron-withdrawing effects of the carboxylate group and the bromine atom. The methyl group of the ester appears as a sharp singlet, typically around δ 3.9-4.0 ppm, as it has no adjacent protons with which to couple.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2 | ~8.3 | d | ~2.0 |
| H-4 | ~8.1 | d | ~2.0 |
| H-5 | ~8.0 | d | ~8.5 |
| H-6 | ~7.6 | t | ~7.8 |
| H-7 | ~7.7 | t | ~7.8 |
| H-8 | ~8.9 | d | ~8.5 |
Note: The predicted values are based on typical chemical shifts and coupling constants for substituted naphthalenes and may vary based on solvent and experimental conditions.
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, twelve distinct signals are expected: ten for the naphthalene ring carbons, one for the ester carbonyl carbon, and one for the methyl carbon.
The chemical shifts are highly dependent on the electronic environment. The carbonyl carbon of the ester group is the most deshielded, appearing significantly downfield (δ ~167 ppm). The aromatic carbons appear in the typical range of δ 120-135 ppm. oregonstate.edu The carbon atom directly bonded to the bromine (C-3) will have its chemical shift influenced by the halogen's electronegativity and heavy atom effect. The methyl carbon is the most shielded, appearing furthest upfield (δ ~52 ppm). oregonstate.eduorganicchemistrydata.org
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 | ~128 |
| C-2 | ~132 |
| C-3 | ~122 |
| C-4 | ~135 |
| C-4a | ~130 |
| C-5 | ~129 |
| C-6 | ~127 |
| C-7 | ~128 |
| C-8 | ~125 |
| C-8a | ~134 |
| -C=O | ~167 |
Note: The predicted values are based on standard chemical shift ranges and substituent effects.
Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms. science.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other. sdsu.edu For this compound, COSY would reveal correlations between adjacent protons on the same aromatic ring (e.g., H-5 with H-6, H-6 with H-7, H-7 with H-8), allowing for the assignment of protons within each spin system.
HSQC (Heteronuclear Single Quantum Correlation): The HSQC spectrum correlates protons with the carbons to which they are directly attached (one-bond C-H correlation). sdsu.edugithub.io This allows for the unambiguous assignment of each protonated carbon in the ¹³C NMR spectrum by linking it to its corresponding, already-assigned proton from the ¹H NMR spectrum. For example, the singlet at ~3.9 ppm would correlate with the carbon signal at ~52 ppm, confirming the -OCH₃ group.
HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful 2D NMR techniques for structural elucidation as it shows correlations between protons and carbons over two to three bonds (long-range C-H correlation). unl.edu This information connects the different fragments of the molecule. Key HMBC correlations would include:
The methyl protons (~3.9 ppm) correlating to the carbonyl carbon (~167 ppm) and to C-1 of the naphthalene ring.
Proton H-2 correlating to C-4 and the carbonyl carbon.
Proton H-4 correlating to C-2, C-5, and C-8a. These correlations confirm the position of the ester group at C-1 and the bromine atom at C-3, completing the structural puzzle. unl.edu
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. libretexts.org The IR spectrum of this compound displays several characteristic absorption bands that confirm its key structural features.
The most prominent peak is a strong, sharp absorption corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the 1725-1700 cm⁻¹ region. researchgate.net The presence of the aromatic naphthalene ring is confirmed by C=C stretching vibrations in the 1600-1450 cm⁻¹ range and C-H stretching absorptions just above 3000 cm⁻¹. The C-O single bond stretches of the ester group give rise to two bands in the 1300-1000 cm⁻¹ region.
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3100-3000 | C-H Stretch | Aromatic |
| ~2950 | C-H Stretch | Aliphatic (Methyl) |
| ~1720 | C=O Stretch | Ester |
| ~1600, ~1500, ~1450 | C=C Stretch | Aromatic Ring |
| ~1250 | C-O Stretch | Ester (asymmetric) |
| ~1100 | C-O Stretch | Ester (symmetric) |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering further structural confirmation.
The mass spectrum would show a molecular ion peak (M⁺•) corresponding to the molecular weight of the compound (265.11 g/mol ). chemimpex.com Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a characteristic pair of peaks (an M⁺• and an M+2 peak) of nearly equal intensity at m/z 265 and 267.
Common fragmentation pathways for esters include the loss of the alkoxy group or the entire ester group. libretexts.orgchemguide.co.uk
Table 4: Expected Mass Spectrometry Fragments for this compound
| m/z (⁷⁹Br/⁸¹Br) | Fragment Lost | Identity of Fragment |
|---|---|---|
| 265/267 | - | [M]⁺• (Molecular Ion) |
| 234/236 | •OCH₃ | [M - 31]⁺ |
| 206/208 | •COOCH₃ | [M - 59]⁺ |
High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio with very high precision, allowing for the determination of the exact molecular formula of a compound. amazonaws.comresearchgate.net This technique can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound, the calculated exact mass for the molecular formula C₁₂H₉⁷⁹BrO₂ is 263.97859 Da. nih.gov An experimental HRMS measurement confirming this value provides definitive proof of the elemental composition, distinguishing it from any other potential isomers or compounds with the same nominal mass. nih.gov
Raman Spectroscopy and Vibrational Assignments
Detailed experimental Raman spectroscopic data and specific vibrational assignments for this compound are not extensively available in the reviewed scientific literature. Raman spectroscopy is a powerful non-destructive technique that provides insight into the vibrational modes of a molecule, which are characteristic of its specific bonds and functional groups.
For a molecule like this compound, a theoretical analysis of its Raman spectrum would predict characteristic vibrational frequencies. These would include stretching and bending modes of the naphthalene ring, the C-Br bond, the ester group (C=O and C-O), and the methyl group (C-H).
A hypothetical table of expected Raman shifts, based on known frequencies for similar functional groups, is presented below for illustrative purposes. It is important to note that these are generalized ranges and the actual experimental values for this compound may vary due to the specific electronic environment of the molecule.
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) |
| Aromatic C-H Stretch | Naphthalene Ring | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl Group (-CH₃) | 3000 - 2850 |
| C=O Stretch | Ester Group | 1750 - 1735 |
| Aromatic C=C Stretch | Naphthalene Ring | 1625 - 1400 |
| C-O Stretch | Ester Group | 1300 - 1000 |
| C-Br Stretch | Bromo-Naphthalene | 750 - 550 |
This table is a theoretical representation and is not based on published experimental data for this compound.
Computational and Theoretical Investigations of Methyl 3 Bromonaphthalene 1 Carboxylate
Density Functional Theory (DFT) Calculations
Density Functional Theory has become a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules.
The electronic behavior of Methyl 3-bromonaphthalene-1-carboxylate is dictated by the distribution of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. irjweb.com
While direct DFT calculations for this compound are not extensively reported in publicly available literature, insights can be drawn from studies on analogous naphthalene (B1677914) derivatives. For the parent naphthalene molecule, DFT calculations with the B3LYP functional and various basis sets have placed the HOMO-LUMO gap at approximately 4.75 eV. samipubco.com The introduction of substituents, such as the bromo and methyl carboxylate groups, is expected to modulate this gap. The electron-withdrawing nature of the carboxylate group and the influence of the bromine atom would likely lead to a lowering of both HOMO and LUMO energy levels and a potential alteration of the gap, thereby affecting the molecule's reactivity. researchgate.net
The distribution of the HOMO and LUMO across the molecule is also of significant interest. In naphthalene, the HOMO is typically delocalized across the fused ring system. researchgate.net For this compound, it is anticipated that the HOMO would still be largely associated with the naphthalene core, while the LUMO may have significant contributions from the carbonyl group of the ester, making it a potential site for nucleophilic attack. The bromine atom, with its lone pairs, would also influence the electron density distribution.
Table 1: Theoretical Electronic Properties of Naphthalene Derivatives
| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | Not specified | Not specified | 4.75 samipubco.com |
Note: Data for this compound is not directly available and is inferred from related compounds.
The presence of the methyl carboxylate group introduces conformational flexibility to the this compound molecule, primarily concerning the rotation around the C1-C(O) single bond. This rotation gives rise to different conformers, or rotamers, with distinct energies. The two most likely planar conformers would involve the methyl group being oriented either syn or anti with respect to the C2 position of the naphthalene ring.
Computational studies on related ortho-substituted naphthoic acids have shown that the rotational barrier of the carboxylic group is influenced by the nature of the substituent. ajpchem.org For this compound, the rotational barrier would be influenced by steric interactions between the ester group and the peri-hydrogen at the C8 position, as well as electronic effects from the bromine at the C3 position. DFT calculations could precisely quantify the energy difference between the stable conformers and the transition state for rotation. This information is crucial for understanding the molecule's behavior in different environments and its ability to bind to biological targets or material surfaces. The relative stability of these conformers is determined by a delicate balance of steric hindrance and electronic interactions.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed study of reaction mechanisms.
For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions at the ester functionality, computational methods can be used to locate and characterize the transition state (TS) structures. dntb.gov.ua The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation barrier and, consequently, the reaction rate.
For instance, in a hypothetical SNAr reaction where a nucleophile displaces the bromide, DFT calculations could model the formation of the Meisenheimer complex intermediate and the subsequent loss of the bromide ion. The calculated activation energy would provide a quantitative measure of the reaction's feasibility. Studies on the electroreductive cleavage of the carbon-halogen bond in similar bromo-naphthalene derivatives have utilized quantum mechanical calculations to explore the dissociation pathways of the resulting radical anion, demonstrating the power of these methods in understanding complex reaction mechanisms. mdpi.com
Many reactions involving substituted naphthalenes can yield multiple products, making the prediction of regioselectivity a key challenge. Computational modeling can predict the most likely outcome by comparing the activation energies for the different possible reaction pathways. For example, in an electrophilic aromatic substitution reaction on this compound, the incoming electrophile could attack several positions on the naphthalene ring.
By calculating the energies of the various possible sigma-complex intermediates and their corresponding transition states, the preferred site of attack can be determined. researchgate.net Factors such as the directing effects of the bromo and methyl carboxylate groups, as well as steric hindrance, would be quantitatively assessed. The analysis of Fukui functions or other reactivity indices derived from DFT can also provide a qualitative prediction of the most reactive sites for electrophilic, nucleophilic, and radical attack. irjweb.com
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations provide detailed information about static molecular structures and energies, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.
For this compound, MD simulations could be employed to explore its conformational landscape in different solvent environments. The simulations would reveal the preferred orientations of the methyl ester group and the flexibility of the molecule as a whole. Furthermore, MD is a powerful tool for studying intermolecular interactions. For example, simulations of this compound in a water box could provide insights into its hydration shell and solubility.
Studies on other naphthalene derivatives have used MD simulations to investigate their interactions with lipid membranes and the dynamics of water molecules on their surfaces. rsc.orgnih.gov These types of simulations could be applied to this compound to understand its behavior in biological or material science contexts, such as its potential to act as a corrosion inhibitor by adsorbing onto a metal surface. jeires.com The simulations would provide detailed information about the binding modes, interaction energies, and the role of specific functional groups in mediating these interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling (if applicable to future research)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov Should this compound and its derivatives be investigated for specific biological activities, QSAR would be a highly relevant and valuable tool for future research.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. brieflands.com By developing a QSAR model, it becomes possible to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening.
For a hypothetical series of analogs of this compound, a QSAR study would involve the following steps:
Data Set Collection: A series of compounds with structural variations to this compound would be synthesized and their biological activity (e.g., enzyme inhibition, receptor binding affinity, or cytotoxicity) would be measured experimentally.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using specialized software. These descriptors quantify various aspects of the molecular structure and can be categorized as:
Constitutional descriptors: Molecular weight, number of atoms, etc.
Topological descriptors: Indices that describe the connectivity of atoms.
Geometrical descriptors: Properties related to the 3D structure of the molecule.
Quantum-chemical descriptors: Derived from quantum mechanical calculations, such as HOMO-LUMO energies and dipole moments. nih.gov
Physicochemical descriptors: Lipophilicity (logP), molar refractivity, etc.
Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be used to build a mathematical equation that correlates the calculated descriptors with the observed biological activity. brieflands.comnih.gov
Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov
Hypothetical QSAR Data for this compound Analogs:
To illustrate the potential application of QSAR, the following interactive data table presents hypothetical data for a series of analogs of this compound, where variations in substituents (R1 and R2) could influence a hypothetical biological activity (e.g., inhibitory concentration, IC50).
| Compound | R1 | R2 | Molecular Weight ( g/mol ) | LogP | Predicted IC50 (µM) |
| This compound | Br | COOCH3 | 265.10 | 3.9 | 15.2 |
| Analog 1 | Cl | COOCH3 | 220.65 | 3.5 | 25.8 |
| Analog 2 | I | COOCH3 | 312.10 | 4.3 | 8.5 |
| Analog 3 | Br | COOH | 251.07 | 3.2 | 18.9 |
| Analog 4 | Br | CONH2 | 250.09 | 2.9 | 22.1 |
| Analog 5 | OCH3 | COOCH3 | 216.23 | 3.1 | 30.4 |
This data is purely illustrative and intended to demonstrate the type of information used in a QSAR study.
Research Findings from Related Naphthalene Derivatives:
Studies on other naphthalene derivatives have successfully employed QSAR to understand their biological activities. For instance, QSAR models have been developed to predict the anticancer, anti-inflammatory, and antimicrobial activities of various naphthalene-based compounds. ijpsjournal.comelsevierpure.comresearchgate.net These studies often highlight the importance of descriptors related to hydrophobicity, electronic properties, and steric factors in determining the biological potency of the compounds. nih.govnih.govacs.orgacs.org
For example, a study on the toxicity of naphthalene derivatives against Tetrahymena pyriformis revealed that hydrogen acceptance, the hydrophobic substituent constant, and the polar electronic substituent constant were key parameters in predicting biological response. nih.gov Similarly, in silico design and molecular docking studies of naphthalene derivatives have shown promise in identifying potential anticancer agents. ijpsjournal.com
The application of QSAR modeling to future research on this compound and its derivatives could significantly accelerate the discovery of new compounds with therapeutic potential. By leveraging the insights gained from computational and theoretical investigations, researchers can adopt a more targeted and efficient approach to drug design and development.
Future Directions and Emerging Research Avenues
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The bromine substituent on the naphthalene (B1677914) ring makes Methyl 3-bromonaphthalene-1-carboxylate an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. chemimpex.com Future research is intensely focused on developing novel catalytic systems that offer improved yields, milder reaction conditions, and greater functional group tolerance. The primary reactions leveraged for this compound include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. wikipedia.orgorganic-chemistry.orgwikipedia.org
Advancements in this area are geared towards the design of more efficient palladium precatalysts and sophisticated ligands. For instance, the use of sterically hindered and electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can significantly enhance the efficiency of the catalytic cycle, particularly the oxidative addition and reductive elimination steps. wikipedia.orglibretexts.org For Suzuki-Miyaura couplings, which form carbon-carbon bonds with organoboron compounds, research is exploring catalysts that allow the reaction to proceed at room temperature. organic-chemistry.orgwikipedia.org
In the context of Sonogashira couplings for forming carbon-carbon bonds with terminal alkynes, a significant trend is the development of copper-free catalytic systems. beilstein-journals.orgnih.gov While traditional Sonogashira reactions employ a copper(I) co-catalyst, these newer systems mitigate the environmental and potential product contamination issues associated with copper. wikipedia.orgorganic-chemistry.org For Buchwald-Hartwig amination, which forms crucial carbon-nitrogen bonds, next-generation catalysts aim to expand the scope to include a wider range of amine coupling partners under milder conditions. wikipedia.orgnih.gov
| Coupling Reaction | Traditional Catalyst Components | Novel/Emerging Catalytic Approaches | Anticipated Benefits |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine ligands | Palladium complexes with advanced ligands (e.g., Buchwald ligands, NHCs); Nickel-based catalysts | Higher yields, room temperature reactions, lower catalyst loading, coupling of challenging substrates |
| Sonogashira Coupling | Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) with a Copper(I) co-catalyst (e.g., CuI) | Copper-free systems using specific ligands (e.g., bulky phosphines); Recyclable polymeric or dendrimeric catalysts | Reduced toxicity, simplified purification, improved sustainability, broader substrate scope |
| Buchwald-Hartwig Amination | Pd(0) or Pd(II) sources with bulky, electron-rich phosphine ligands (e.g., BINAP, P(t-Bu)₃) | Air-stable palladium precatalysts; catalysts tolerant of a wider range of functional groups and amine types | Improved operational simplicity, enhanced functional group tolerance, expanded scope for complex amine partners |
Development of Sustainable Synthetic Routes
In line with the principles of green chemistry, a major research thrust is the development of sustainable methods for both the synthesis and subsequent reactions of this compound. This involves minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
A key area of progress is the replacement of traditional organic solvents with more environmentally benign alternatives. Research into performing Suzuki-Miyaura couplings in aqueous media, often using surfactants to create nanomicelles, has shown considerable promise. nih.gov This approach not only reduces reliance on volatile organic compounds but can also simplify product isolation. nih.gov
Furthermore, the development of highly active catalysts allows for significantly lower catalyst loadings, often at the parts-per-million (ppm) level, which reduces cost and minimizes contamination of the final product with heavy metals. organic-chemistry.org The design of recyclable catalyst systems, such as those immobilized on polymeric supports, is another important avenue that facilitates easier separation and reuse of the expensive palladium catalyst. wikipedia.org The move towards room-temperature reactions, facilitated by next-generation catalysts, also contributes to sustainability by lowering energy demands. organic-chemistry.orgnih.gov
Integration into Complex Molecular Architectures
This compound serves as a fundamental building block for the synthesis of more elaborate molecules. chemimpex.com Its bifunctional nature—a site for cross-coupling (the C-Br bond) and a site for ester modification—allows for stepwise and regioselective elaboration. This makes it an invaluable scaffold for constructing complex polycyclic aromatic systems or highly substituted naphthalene derivatives.
Researchers can leverage this structure to build molecular complexity through sequential coupling reactions. For example, a Sonogashira or Suzuki coupling could be performed at the bromine position, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. chemimpex.com This acid can then undergo amidation to attach another molecular fragment or be used as a handle for further transformations. This strategic, stepwise approach is crucial in the total synthesis of natural products and the design of functional molecules. The synthesis of pharmaceutical agents like Altinicline and Tazarotene has involved Sonogashira coupling reactions, highlighting the importance of such building blocks in creating complex, biologically active structures. wikipedia.org
Advanced Materials Applications and Performance Optimization
The naphthalene core of this compound is a common structural motif in materials science, particularly in the field of organic electronics. chemimpex.com The extended π-conjugated system of the naphthalene unit is conducive to charge transport, making its derivatives candidates for use as organic semiconductors. chemimpex.comsigmaaldrich.com
Future research will focus on synthesizing novel naphthalene-based materials derived from this compound for applications in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). chemimpex.com By strategically modifying the molecule through cross-coupling reactions, scientists can tune its electronic properties, such as the HOMO/LUMO energy levels, to optimize performance for specific applications. For example, coupling electron-donating or electron-withdrawing groups to the naphthalene core can alter its charge-carrier mobility and light-absorption/emission characteristics.
The compound is also a precursor for creating specialized fluorescent dyes and high-performance polymers. chemimpex.comchemimpex.com The rigid naphthalene structure can be incorporated into polymer backbones to enhance thermal stability and mechanical strength. chemimpex.com Performance optimization in this area involves the systematic synthesis of a library of derivatives and the subsequent correlation of their molecular structure with their material properties, such as fluorescence quantum yield, charge mobility, and thermal decomposition temperature.
| Application Area | Role of this compound | Key Research Goal for Performance Optimization |
|---|---|---|
| Organic Electronics (OLEDs, OFETs) | Serves as a core building block for organic semiconductors. chemimpex.com | Tuning of electronic properties (HOMO/LUMO levels) and morphology through synthetic modification to improve charge mobility and device efficiency. |
| Fluorescent Probes and Dyes | Acts as a precursor to functional dyes for applications like biological imaging. chemimpex.com | Synthesizing derivatives with high quantum yields, specific emission wavelengths, and sensitivity to environmental factors. |
| High-Performance Polymers | Incorporated into polymer chains to enhance material properties. chemimpex.com | Developing polymers with improved thermal stability, mechanical strength, and specific optical or electronic properties. |
Biological and Medicinal Chemistry Prospects (focus on synthetic utility)
In medicinal chemistry, the synthetic utility of this compound is of paramount importance. dntb.gov.ua The naphthalene ring system is a privileged scaffold found in numerous biologically active compounds and approved pharmaceuticals. This intermediate provides a reliable and versatile entry point for the synthesis of new therapeutic agents. chemimpex.com
The primary prospect lies in its use for generating libraries of novel compounds for drug discovery screening. Using modern synthetic techniques like parallel synthesis, chemists can react this compound with a wide array of coupling partners (e.g., various boronic acids in Suzuki couplings or different amines in Buchwald-Hartwig reactions) to rapidly produce a large and diverse collection of naphthalene derivatives.
These libraries can then be screened against various biological targets, such as enzymes or receptors, to identify new hit compounds. The ester functionality adds another layer of diversity, as it can be converted to an acid, amide, or other functional groups known to interact with biological systems. This strategic use as a versatile scaffold, rather than a final drug product itself, is where its main value in medicinal chemistry is projected to grow. chemimpex.comchemimpex.com
Q & A
Q. What synthetic methodologies are commonly employed for preparing Methyl 3-bromonaphthalene-1-carboxylate?
this compound is typically synthesized via electrophilic aromatic substitution or carboxylation/bromination of naphthalene derivatives. A common approach involves bromination of methyl naphthalene-1-carboxylate using bromine in the presence of a Lewis acid catalyst (e.g., FeBr₃). Reaction conditions (temperature, solvent polarity, and stoichiometry) must be optimized to minimize side products like di-substituted isomers . Purification often requires column chromatography or recrystallization. Confirm structural integrity via NMR (¹H/¹³C) and mass spectrometry.
Q. How can crystallographic analysis resolve the molecular conformation of this compound?
Single-crystal X-ray diffraction (SC-XRD) is critical for determining bond lengths, angles, and torsional parameters. Programs like SHELXL (for refinement) and Mercury (for visualization) are widely used . For accurate results:
- Optimize crystal growth using solvent vapor diffusion.
- Validate data with R-factor metrics (< 5%) and residual electron density analysis.
- Compare derived puckering parameters (e.g., Cremer-Pople coordinates) to similar naphthalene derivatives to assess steric or electronic distortions .
Q. What analytical techniques are recommended for characterizing this compound’s purity and stability?
- Chromatography : HPLC or GC-MS to detect impurities (e.g., dehalogenated byproducts).
- Spectroscopy : ¹H/¹³C NMR for functional group verification; FT-IR for carbonyl (C=O) and C-Br bond confirmation.
- Stability Testing : Accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via UV-Vis spectroscopy or mass spectrometry .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density distributions, identifying reactive sites (e.g., bromine as a leaving group). Key steps:
- Optimize geometry and calculate Fukui indices for electrophilic/nucleophilic attack.
- Simulate transition states in Suzuki-Miyaura coupling to evaluate activation barriers.
- Validate predictions experimentally using Pd catalysts and aryl boronic acids .
Q. What experimental design considerations are critical for assessing its toxicokinetics in mammalian models?
Refer to NIH/ATSDR guidelines for naphthalene derivatives :
- Exposure Routes : Inhalation (aerosolized), oral (gavage), or dermal application.
- Endpoints : Hepatic cytochrome P450 activity, glutathione depletion, and renal clearance.
- Dosimetry : Adjust for interspecies differences using physiologically based pharmacokinetic (PBPK) modeling.
- Uncertainty Factors : Apply a composite UF of 30 (10 for human variability, 3 for animal-to-human extrapolation) when deriving Minimal Risk Levels (MRLs) .
Q. How can contradictory data on environmental persistence be resolved?
Conflicting degradation rates may arise from matrix effects (soil vs. water). Address this by:
- Conducting OECD 301/302 tests under standardized conditions (pH, microbial activity).
- Using LC-MS/MS to track transformation products (e.g., hydroxylated or demethylated metabolites).
- Modeling partitioning coefficients (log Kow, log Koc) to predict bioaccumulation potential .
Q. What strategies optimize crystallization for challenging derivatives of this compound?
- Co-crystallization : Introduce hydrogen-bond donors (e.g., carboxylic acids) to stabilize lattice packing.
- High-Throughput Screening : Use robotic dispensers to test >100 solvent combinations.
- Twinned Data Refinement : Employ SHELXL’s TWIN/BASF commands for structures with overlapping lattices .
Methodological Resources
Data Contradiction Analysis Example
Scenario : Discrepancies in reported LD₅₀ values for mammalian toxicity.
Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
